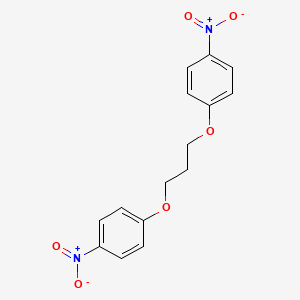

1,3-Bis-(p-nitrophenoxy)propane

Description

Contextualization within Nitroaromatic and Ether-Bridged Molecular Systems

1,3-Bis-(p-nitrophenoxy)propane is a member of two important classes of organic compounds: nitroaromatics and ether-bridged systems. Nitroaromatic compounds, characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring, are known for their electron-withdrawing properties and their role in creating electron-deficient aromatic systems. nih.gov This feature is central to their use in the synthesis of dyes, polymers, and other functional materials. nih.gov

Significance of the Propane (B168953) Linker in Influencing Molecular Architecture and Conformational Landscape

The three-carbon propane linker connecting the two p-nitrophenoxy units plays a crucial role in defining the molecule's three-dimensional structure and flexibility. Unlike shorter or longer alkyl chains, the propane bridge allows for a variety of conformational isomers, including staggered and eclipsed forms. libretexts.orgchemistrysteps.commasterorganicchemistry.com The rotation around the C-C single bonds of the propane chain is hindered by a specific energy barrier, which is slightly higher than that in ethane (B1197151) due to interactions involving the bulkier p-nitrophenoxy groups. maricopa.edu

Overview of Current Research Trajectories for Bis(aryloxy)alkane Derivatives

Research into bis(aryloxy)alkane derivatives, the broader family to which this compound belongs, is diverse and expanding. A significant area of investigation is their use in the synthesis of novel polymers. For instance, derivatives like 1,3-bis(4-carboxy phenoxy) propane are used to create new polyamides with desirable thermal properties. researchgate.net

Furthermore, the ability of bis(aryloxy)alkanes to act as ligands in coordination chemistry is being actively explored. The ether oxygens and aromatic rings can coordinate with various metal ions, leading to the formation of metal-organic frameworks (MOFs) and other coordination polymers with potential applications in catalysis and materials science. For example, related bis(diphenylphosphino)propane ligands are widely used in catalysis. chemicalbook.com

Role of the p-Nitrophenoxy Moiety in Modulating Electronic and Structural Characteristics

The p-nitrophenoxy moiety is a key functional component of the molecule, strongly influencing its electronic and structural properties. The nitro group is a powerful electron-withdrawing group, which significantly affects the electron density distribution across the aromatic ring. nih.gov This electronic perturbation can be observed through spectroscopic techniques and has implications for the molecule's reactivity and its potential use in applications such as nonlinear optics.

Structurally, the presence of the nitro group at the para position of the phenoxy ring dictates the geometry of potential intermolecular interactions. nih.gov These groups can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for the self-assembly of molecules in the solid state and in solution. The electronic nature of the nitrophenyl group also plays a role in the synthesis of derivatives, for example, in facilitating nucleophilic aromatic substitution reactions or in the reduction of the nitro group to an amino group to create new functionalities. nih.gov

| Property | Value |

| Chemical Formula | C15H14N2O6 |

| Molecular Weight | 318.28 g/mol |

| CAS Number | 3840-02-2 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 134-137 °C |

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-4-[3-(4-nitrophenoxy)propoxy]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O6/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21/h2-9H,1,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXLFOWPHMXKCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCCOC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20292465 | |

| Record name | 1,3-Bis-(p-nitrophenoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3722-79-0 | |

| Record name | 1,1′-[1,3-Propanediylbis(oxy)]bis[4-nitrobenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3722-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 82953 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003722790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC82953 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Bis-(p-nitrophenoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-BIS(4-NITROPHENOXY)PROPANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations

Exploration of Reaction Mechanisms and Kinetics in Synthesis

Understanding the mechanism and kinetics of the synthesis provides insight into how reaction conditions can be manipulated to optimize product formation.

The Williamson ether synthesis proceeds through a classic SN2 (bimolecular nucleophilic substitution) mechanism. scienceinfo.commasterorganicchemistry.com The key steps are:

Deprotonation: A base removes the acidic proton from the hydroxyl group of p-nitrophenol to form a p-nitrophenoxide anion. This anion is a potent nucleophile.

Nucleophilic Attack: The negatively charged oxygen of the p-nitrophenoxide anion performs a "backside attack" on one of the terminal carbon atoms of the 1,3-dihalopropane. This attack occurs on the carbon atom bearing the leaving group (a halide). masterorganicchemistry.com

Transition State: A five-coordinate transition state is formed where a new C-O bond is partially forming at the same time as the C-X (carbon-halide) bond is partially breaking. masterorganicchemistry.com

Displacement and Repetition: The C-X bond breaks completely, displacing the halide ion and forming the first ether linkage. The process is then repeated at the other end of the propane (B168953) chain with a second p-nitrophenoxide anion to form the final product.

The reaction is concerted, meaning bond formation and bond breaking occur in a single step. scienceinfo.comteachthemechanism.com This mechanism requires the electrophilic carbon to be sterically accessible, which is why primary alkyl halides like 1,3-dihalopropane are ideal substrates, as they minimize competing elimination (E2) reactions. masterorganicchemistry.comteachthemechanism.com

The yield and selectivity of the Williamson ether synthesis are highly dependent on the reaction conditions. The primary competing reaction is the E2 elimination, especially with sterically hindered alkyl halides. libretexts.org However, with a primary substrate like 1,3-dihalopropane, the SN2 pathway is strongly favored. scienceinfo.com

Solvent: The solvent has a profound effect on the nucleophile's reactivity. Polar aprotic solvents (DMF, DMSO, acetonitrile) are ideal as they solvate the counter-ion (e.g., Na⁺ or K⁺) but leave the phenoxide anion relatively "free" and highly nucleophilic. wikipedia.org Protic solvents (e.g., ethanol) can form hydrogen bonds with the phenoxide anion, creating a solvent cage that lowers its energy and reduces its nucleophilicity, thus slowing the reaction rate. francis-press.com

Base: The strength of the base determines the concentration of the active nucleophile. A strong base like NaH ensures complete conversion of the phenol (B47542) to the phenoxide. Weaker bases like K₂CO₃ establish an equilibrium, which can be sufficient but may require higher temperatures to achieve a reasonable reaction rate.

Temperature: Increasing the temperature generally increases the reaction rate for both SN2 and E2 pathways. For primary halides, the SN2 reaction is dominant across a range of temperatures. byjus.com However, excessively high temperatures can lead to side reactions or decomposition. A typical range for this synthesis is between 50-100 °C. wikipedia.orgbyjus.com

Nucleophile/Electrophile Structure: The p-nitrophenol is a relatively acidic phenol due to the electron-withdrawing nitro group, making it easier to deprotonate. The electrophile, 1,3-dihalopropane, is a primary halide and is not sterically hindered, which strongly favors the SN2 substitution over elimination. teachthemechanism.comlibretexts.org

| Condition | Effect on SN2 Rate | Effect on E2 (Side Reaction) Rate | Impact on Yield/Selectivity of 1,3-Bis-(p-nitrophenoxy)propane |

|---|---|---|---|

| Solvent Change (Protic to Polar Aprotic) | Increases | Increases | Significantly increases yield by enhancing nucleophile reactivity. wikipedia.orgfrancis-press.com |

| Increasing Base Strength | Increases | Increases | Increases yield by increasing the concentration of the phenoxide nucleophile. |

| Increasing Temperature | Increases | Increases (more than SN2) | Increases reaction rate, but excessive heat could promote side reactions. A moderate temperature (50-100 °C) is optimal. byjus.com |

| Leaving Group (Cl → Br → I) | Increases | Increases | Improves yield and reaction rate as the C-X bond becomes weaker and easier to break. francis-press.com |

| Steric Hindrance of Electrophile | Decreases | Increases | Not a major factor for 1,3-dihalopropane (a primary halide), ensuring high selectivity for the desired ether product. teachthemechanism.com |

Advanced Structural Characterization and Solid State Analysis

Single-Crystal X-ray Diffraction Analysis of 1,3-Bis-(p-nitrophenoxy)propane

No published single-crystal X-ray diffraction data is available for this compound. Therefore, its crystallographic parameters (a, b, c, α, β, γ), crystal system, and space group remain undetermined.

Without single-crystal X-ray diffraction data, the precise conformation of the molecule in the solid state, including torsion angles of the propane (B168953) linker and the orientation of the p-nitrophenoxy groups, cannot be described.

A detailed analysis of intermolecular interactions, such as π-π stacking or C-H···O hydrogen bonds, which would define the supramolecular architecture, is not possible without crystallographic information.

There are no studies reported in the scientific literature concerning the existence of polymorphs or the formation of solvates for this compound.

Solution-State Structural Elucidation

No detailed 1H or 13C NMR spectroscopic studies focused on the conformational dynamics of this compound in solution have been published. Such data would be essential to understand the flexibility and preferred conformations of the molecule in different solvents.

Vibrational Spectroscopic Analysis (Infrared and Raman) for Molecular Fingerprinting and Bond Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the chemical bonds within a molecule. For this compound, these analyses would provide a unique "molecular fingerprint."

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching: From the propane linker, expected in the 2960-2850 cm⁻¹ range.

Nitro (NO₂) group stretching: Strong asymmetric and symmetric stretching bands are expected around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. These are characteristic and strong indicators of the nitro groups.

Aromatic C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ region.

Ether (C-O-C) stretching: Asymmetric and symmetric stretching vibrations, typically found in the 1260-1000 cm⁻¹ range.

C-N stretching: Expected around 850 cm⁻¹.

A comprehensive vibrational analysis would require obtaining experimental spectra and potentially performing computational modeling, such as Density Functional Theory (DFT) calculations, to assign the observed vibrational modes accurately.

Advanced Mass Spectrometry for Molecular Structure Confirmation

Advanced mass spectrometry techniques are indispensable for confirming the molecular weight and elucidating the fragmentation pathways of this compound, thereby verifying its molecular structure.

While experimental mass spectra are not widely published, predicted mass spectrometry data provides valuable insight into the expected ionization and fragmentation patterns. uni.lu

Predicted Mass Spectrometry Data: The following table summarizes the predicted collision cross-section (CCS) values for various adducts of this compound, calculated using CCSbase. uni.lu These predictions are crucial for identifying the compound in complex mixtures using ion mobility-mass spectrometry.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 319.09245 | 173.5 |

| [M+Na]⁺ | 341.07439 | 177.3 |

| [M-H]⁻ | 317.07789 | 179.6 |

| [M+NH₄]⁺ | 336.11899 | 184.9 |

| [M+K]⁺ | 357.04833 | 167.0 |

| [M+H-H₂O]⁺ | 301.08243 | 173.4 |

| [M+HCOO]⁻ | 363.08337 | 198.7 |

| [M+CH₃COO]⁻ | 377.09902 | 195.5 |

| [M+Na-2H]⁻ | 339.05984 | 181.4 |

| [M]⁺ | 318.08462 | 173.3 |

| [M]⁻ | 318.08572 | 173.3 |

m/z: mass to charge ratio of the adduct. Data sourced from PubChemLite. uni.lu

High-resolution mass spectrometry (HRMS) would be essential to determine the exact mass of the molecular ion, confirming the elemental composition of C₁₅H₁₄N₂O₆. Fragmentation analysis, through techniques like tandem mass spectrometry (MS/MS), would reveal the characteristic losses of the nitro groups, the phenoxy moieties, and fragments of the propane linker, providing unequivocal structural confirmation.

Advanced Electron Microscopy for Solid-State Morphology and Microstructure

The investigation of the solid-state properties of this compound would be significantly enhanced by the use of advanced electron microscopy techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).

Scanning Electron Microscopy (SEM): SEM analysis would provide detailed information about the surface topography, particle size, and shape of the crystalline or amorphous solid. This is crucial for understanding the material's bulk properties and processing characteristics.

Transmission Electron Microscopy (TEM): TEM would offer higher resolution imaging of the internal microstructure, including any crystalline defects, grain boundaries, or different phases present in the solid material. Electron diffraction patterns obtained via TEM could also be used to determine the crystal structure and lattice parameters.

Currently, there are no published SEM or TEM studies available for this compound. Such investigations would be a valuable contribution to the materials science of this compound, providing a link between its molecular structure and its macroscopic properties.

Conformational Analysis and Dynamics

Rotational Isomerism of the Propane (B168953) Linker and Its Preferred Conformations

Drawing analogy from studies on other 1,3-disubstituted propanes, the most stable conformations are expected to be those that minimize steric hindrance between the bulky terminal groups. The primary rotational isomers arise from the two central C-C bonds of the propane linker (C1-C2 and C2-C3). The key dihedral angles to consider are O-C1-C2-C3 and C1-C2-C3-O. The staggered arrangements lead to two main types of conformers:

Anti-conformation: Where the two p-nitrophenoxy groups are positioned on opposite sides of the propane backbone. This extended conformation generally represents a low-energy state, minimizing steric repulsion.

Gauche-conformation: Where the two terminal groups are in a staggered arrangement but are adjacent to each other.

In the case of 1,3-bis(4-bromophenyl)propane, a structurally similar molecule, X-ray crystallography has shown that the 4-bromophenyl substituents are located in the anti positions of the propane linker. researchgate.net This suggests that an extended, anti-like conformation is a preferred low-energy state in the solid phase for such 1,3-diarylpropanes. It is therefore highly probable that 1,3-bis-(p-nitrophenoxy)propane also favors an extended conformation where the two p-nitrophenoxy groups are directed away from each other to minimize steric clash.

Influence of Nitro Substitution on Aromatic Ring Conformation and Dihedral Angles

The presence of the nitro group at the para-position of each phenyl ring significantly influences the electronic properties and, consequently, the conformation of the phenoxy moieties. The nitro group is a strong electron-withdrawing group, exerting its effect through both resonance and inductive effects. mdpi.comnih.gov This electronic pull can affect the bond lengths and angles within the aromatic ring and at the ether linkage.

The conformation of the aromatic rings relative to the propane linker is defined by the C-O-C-C dihedral angles. The electron-withdrawing nature of the nitro group can influence the rotational barrier around the Ar-O bond. Studies on related diaryl ethers suggest that the phenyl rings are not necessarily coplanar with the C-O-C plane of the ether linkage. The final orientation is a balance between electronic conjugation effects and steric hindrance.

Conformational Flexibility and Barrier to Rotation in Solution and Solid States

This compound is expected to be a flexible molecule, particularly in solution. The energy barriers to rotation around the C-C and C-O single bonds are generally low enough to allow for rapid interconversion between different conformers at room temperature.

In solution , techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the dynamic conformational equilibria. mdpi.comsjsu.edu For flexible molecules, the observed NMR spectra are often a time-average of the different conformations present. The flexibility of the propane linker in similar systems has been noted in the synthesis of polyamides, where this flexibility is a key characteristic of the resulting polymer chain. researchgate.net

In the solid state , the molecule is locked into a specific conformation, which is typically the one with the lowest lattice energy. This conformation may not be the same as the most stable conformer in solution, as intermolecular packing forces in the crystal lattice can play a significant role in determining the final structure. nih.gov For instance, in some flexible molecules, a conformation that is higher in energy in the gas phase or in solution may be adopted in the crystal to allow for more efficient packing.

The rotational energy barrier in propane itself is approximately 3.4 kcal/mol. biomedres.us For this compound, the barrier to rotation of the entire p-nitrophenoxy group around the C-C bond of the propane linker would be expected to be higher due to the larger size of the substituent. Computational studies on related biphenyls have shown that rotational barriers can be calculated using density functional theory, and these barriers are influenced by both steric and electronic factors. biomedres.us While specific data for the title compound is not available, it is reasonable to assume that the barriers to conformational change are on the order of a few kcal/mol, allowing for considerable flexibility in solution.

Correlative Studies of Molecular Conformation with Macro-Scale Observables

Solubility: Different conformers will expose different surfaces to the solvent, affecting how well the molecule dissolves.

Melting Point: The ability of the molecule to pack efficiently in a crystal lattice, which is dependent on its solid-state conformation, will affect its melting point.

Reactivity: The accessibility of the nitro groups and the ether linkages for chemical reaction will be dependent on the molecular conformation.

Complexation: In the context of host-guest chemistry, the specific three-dimensional shape adopted by the molecule could allow it to act as a host for smaller guest molecules, with the conformation defining the size and shape of the binding cavity. The flexible propane linker could allow the molecule to adapt its shape to accommodate different guests.

While direct correlative studies for this compound are not prominently documented in the literature, the principles of conformational analysis strongly suggest that its physical and chemical behaviors are intrinsically linked to the dynamic equilibrium of its various spatial arrangements.

Intermolecular Interactions and Supramolecular Architecture

Hydrogen Bonding Interactions Involving Nitro and Ether Moieties

While lacking strong hydrogen bond donors like O-H or N-H, the structure of 1,3-bis-(p-nitrophenoxy)propane is conducive to the formation of weak C-H···O hydrogen bonds. The electron-withdrawing nature of the p-nitro groups enhances the acidity of the aromatic protons on the phenoxy rings, making them more effective hydrogen bond donors. The oxygen atoms of both the nitro groups and the ether linkages serve as potential hydrogen bond acceptors.

In analogous structures, such as derivatives of 1,3-diaminopropane (B46017) and other nitro-substituted compounds, similar C-H···O interactions are crucial in building the crystal lattice. researchgate.netmdpi.com For instance, in the crystal structure of 1,3-Bis[(4-nitrobenzylidene)aminooxy]propane, intermolecular C-H···O hydrogen bonds link molecules into extensive three-dimensional networks. nih.gov It is highly probable that these types of interactions play a significant role in the crystal packing of this compound, connecting adjacent molecules to form sheets or more complex frameworks.

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Interaction Type | Significance |

|---|---|---|---|

| Aromatic C-H | Nitro O | C-H···O | Stabilization of crystal packing |

| Propane (B168953) C-H | Nitro O | C-H···O | Contribution to 3D network formation |

| Aromatic C-H | Ether O | C-H···O | Influence on molecular conformation |

| Propane C-H | Ether O | C-H···O | Minor contribution to overall stability |

Aromatic π-Stacking Interactions and Their Contribution to Self-Assembly

Aromatic π-stacking is a key driving force in the self-assembly of many aromatic compounds. In this compound, the flexible propane linker significantly influences the potential for these interactions. Structural studies of related compounds, such as 1,3-bis(4-bromophenyl)propane, reveal that the propane chain often adopts a kinked or anti-conformation, orienting the two aromatic rings nearly perpendicular to the chain. iucr.org This intramolecular conformation makes face-to-face π-stacking between the two nitrophenoxy rings within the same molecule unlikely.

However, intermolecular π-stacking between the aromatic rings of adjacent molecules is expected to be a dominant feature of its solid-state structure. The nature of this stacking is heavily influenced by the electron-deficient character of the p-nitrophenoxy rings. Research on nitroarenes shows that π-stacking interactions contribute significantly to molecular binding and organization. nih.govresearchgate.net

The Hunter-Sanders model provides a framework for predicting the geometry of π-π interactions based on the electrostatic interactions between the π systems. nih.gov The model posits that face-to-face stacking of aromatic rings is electrostatically repulsive. To achieve a net attractive interaction, the rings must be offset.

For this compound, the aromatic rings are electron-deficient due to the strong electron-withdrawing effect of the nitro group. According to the Hunter-Sanders rules, the most stable π-stacking arrangement would involve a parallel-displaced or offset geometry. nih.gov This arrangement minimizes the repulsion between the electron-poor centers of the rings while maximizing the attractive interactions between the π-electron-deficient region of one ring and the σ-framework (the C-H bonds) of the adjacent ring.

The electron-deficient nature of the nitrophenoxy rings makes them function as electron acceptors in electron donor-acceptor (EDA) interactions. In a crystal composed solely of this compound, interactions occur between identical electron-accepting rings. This leads to what is often termed "acceptor-acceptor" stacking.

Computational and experimental studies on nitroarenes confirm that these interactions are significant, with binding energies that can be substantial. nih.gov The stacking geometry in such cases typically involves an offset arrangement that maximizes the attraction between the quadrupolar moments of the aromatic systems. The interaction strength is highly dependent on the number and position of the nitro substituents. nih.gov This self-complementary stacking is a critical factor in the assembly of the supramolecular structure.

Principles of Crystal Engineering Applied to the Directed Assembly of this compound

Crystal engineering aims to design and control the formation of solid-state structures by understanding and utilizing intermolecular interactions. For this compound, a hierarchical approach to its assembly can be envisioned.

Primary Interactions : The strongest and most directional interactions, such as offset π-stacking and potential C-H···O hydrogen bonds, will likely define the primary structural motifs, such as chains or layers.

Secondary Interactions : Weaker, less directional forces, like van der Waals forces and general dipole-dipole interactions, will then govern how these primary motifs pack together to form the final three-dimensional crystal lattice.

The flexibility of the three-carbon propane linker is a critical variable. It allows the nitrophenoxy groups significant conformational freedom, which can lead to the formation of different crystalline phases (polymorphism) depending on the crystallization conditions. The final crystal structure will represent a delicate energy balance between the enthalpic gain from forming multiple weak interactions and the entropic cost of molecular ordering. The use of similar flexible linkers in metal-organic frameworks demonstrates their utility in constructing complex and helical structures. rsc.org

Host-Guest Chemistry and Molecular Recognition Potential of Derivatives

The inherent structure of this compound suggests potential for applications in host-guest chemistry, particularly through chemical modification. The flexible linker could allow the molecule to adopt a "U-shaped" conformation, creating a rudimentary recognition site.

By synthesizing derivatives, this potential can be greatly enhanced. For example, replacing the propane linker with a more rigid or pre-organized scaffold could create a well-defined molecular cleft. This cavity, lined with the electron-deficient nitrophenyl groups, would be an ideal host for binding small, electron-rich guest molecules through EDA and π-stacking interactions. The development of derivatives of related propane-linked compounds has been explored for creating molecules with specific binding and activity profiles. nih.gov The principles of molecular recognition could thus be applied to design receptors for analytes like polycyclic aromatic hydrocarbons or other electron-rich species.

Material Science Applications and Structure Function Relationships

Application in Liquid Crystalline Systems

Liquid crystal (LC) dimers are molecules containing two rigid mesogenic (liquid crystal-forming) units linked by a flexible spacer, such as an alkyl chain. szfki.hu The interplay between the rigid units, which promote anisotropic ordering, and the flexible spacer, which introduces conformational freedom, leads to complex and often unique mesophase behaviors. Although 1,3-Bis-(p-nitrophenoxy)propane is not prominently reported as a liquid crystal itself, its dimeric structure is archetypal for studying phenomena critical to the design of advanced liquid crystalline materials.

Investigations into Orientational Order and Mesophase Behavior

The formation of a liquid crystalline phase is contingent on a molecule's ability to adopt a sufficiently anisotropic shape, which promotes long-range orientational order. In dimeric molecules, the nature of the mesogenic units and the length and flexibility of the spacer are critical factors. nih.gov The p-nitrophenoxy group can act as a mesogenic unit, and its properties, such as polarity and polarizability, are known to influence mesophase stability. nih.gov

The propane (B168953) linker in this compound is short and flexible, allowing the molecule to exist in a distribution of conformations, from extended, more linear shapes to bent forms. For a liquid crystal phase to emerge, the molecules must, on average, possess a high degree of shape anisotropy. The stability and type of mesophase (e.g., nematic, smectic) are heavily influenced by the efficiency of molecular packing and the strength of intermolecular interactions. researchgate.net In many homologous series of LC dimers, shorter spacers often favor the formation of nematic phases, while longer spacers can lead to the emergence of more ordered smectic phases due to microphase separation between the rigid cores and flexible chains. researchgate.net

Analysis of Odd-Even Effects in Homologous Dimer Series

One of the most significant phenomena in the study of liquid crystal dimers is the "odd-even effect." This effect describes the alternating behavior of transition temperatures (especially the clearing temperature, TN-I, at which the material transitions from the nematic to the isotropic liquid phase) and other thermodynamic properties, depending on whether the flexible spacer contains an odd or even number of atoms. researchgate.net

Dimers with an even-numbered spacer (e.g., ethane (B1197151), butane) tend to adopt more linear, extended conformations. This higher shape anisotropy leads to more stable nematic phases and, consequently, higher clearing temperatures. In contrast, dimers with an odd-numbered spacer, like the propane (n=3) linker in this compound, have a greater propensity for bent or "V-shaped" conformations. rsc.org This reduction in the average molecular linearity disrupts the liquid crystalline order, resulting in lower clearing temperatures and different phase behaviors compared to their even-numbered counterparts. researchgate.net This alternating behavior is a foundational concept in designing dimers with specific transition temperatures and phase characteristics. researchgate.netrsc.org

To illustrate this principle, the transitional properties of the well-studied α,ω-bis(4-cyanobiphenyl-4'-yloxy)alkanes (CBO.n.OCB) homologous series are presented below.

Data adapted from a study on α,ω-bis(4-cyanobiphenyl-4'-yloxy)alkanes, illustrating the odd-even effect. researchgate.net TN-I is the Nematic-Isotropic transition temperature and ΔSN-I/R is the normalized transition entropy.

Influence of Molecular Shape Anisotropy on Liquid Crystalline Phase Formation

The formation of liquid crystal phases is fundamentally driven by steric interactions, where elongated, rod-like molecules can pack more efficiently in an ordered fashion than in a disordered, isotropic liquid state. Molecular dynamics simulations show that molecular shape anisotropy often increases in the nematic phase as molecules adopt more elongated conformations upon aggregation. researchgate.net

Exploration in Non-Linear Optical (NLO) Materials

Organic materials are of significant interest for non-linear optics due to their potential for large NLO responses and the ability to tailor their properties through molecular engineering. nih.gov The p-nitrophenoxy group is a classic component in the design of NLO-active molecules.

Design Considerations for Chromophores Exhibiting Second-Order NLO Response in Related Systems

A large molecular second-order NLO response, quantified by the first hyperpolarizability (β), is typically achieved in molecules with a "push-pull" architecture. chemrxiv.org These systems feature an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated bridge (D-π-A). This arrangement facilitates intramolecular charge transfer (ICT) upon excitation by an electric field (like that of intense laser light), which is the origin of the high NLO response. chemrxiv.org

The p-nitrophenoxy group is an effective acceptor component due to the strong electron-withdrawing nature of the nitro (-NO₂) group. While this compound is an A-spacer-A molecule and is centrosymmetric, precluding a second-order NLO response (β=0), the p-nitrophenoxy moiety is frequently incorporated into high-performance D-π-A chromophores. For instance, replacing one of the p-nitrophenoxy groups with a strong electron donor, such as an amino or alkoxy group, would create the necessary asymmetry for a second-order NLO effect. Theoretical and experimental studies on simple push-pull molecules like p-nitroaniline (PNA) and other nitrophenol isomers demonstrate these principles. researchgate.net

The table below presents calculated hyperpolarizability values for nitrophenol isomers, illustrating the effect of molecular structure on NLO properties.

Data adapted from theoretical studies on nitrophenol isomers. researchgate.net The vector component of the first hyperpolarizability (βv) is a key indicator of NLO activity.

Correlation of Molecular Packing with Macroscopic NLO Properties

For a material to exhibit a bulk second-order NLO effect (measured by the susceptibility tensor, χ⁽²⁾), it is not sufficient for the individual molecules to have a large hyperpolarizability (β). The molecules must also be arranged in a non-centrosymmetric fashion in the bulk material (e.g., crystal or thin film). If the molecules crystallize in a centrosymmetric space group, their individual NLO responses will cancel each other out, resulting in a zero macroscopic effect.

The crystal structure of a molecule similar to the target compound, 1,3-Bis[(4-nitrobenzylidene)aminooxy]propane, reveals a complex three-dimensional network governed by intermolecular C-H···O hydrogen bonds and other short-range interactions. nih.gov These forces dictate the final packing arrangement. Achieving a desirable non-centrosymmetric alignment often requires strategies like crystallization in the presence of a strong DC electric field or incorporation into a polymer matrix that is then poled to orient the chromophores. The final macroscopic NLO properties are thus a direct consequence of how the molecular structure of compounds like this compound influences its solid-state packing.

Advanced Dielectric Material Considerations

The quest for novel dielectric materials is a cornerstone of modern electronics and energy storage research. These materials are critical components in capacitors, insulators, and high-frequency devices. The performance of a dielectric material is intrinsically linked to its ability to store electrical energy in an electric field, a property governed by its dielectric constant and dielectric loss. For a material to be considered for advanced applications, a high dielectric constant is often desirable, as it allows for greater energy storage in a smaller volume.

The molecular structure of this compound, featuring two polar p-nitrophenoxy groups linked by a flexible propane chain, suggests its potential as a material with interesting dielectric properties. The presence of strong dipole moments and the conformational flexibility of the molecule are key factors that are expected to influence its response to an external electric field.

The primary driver of the dielectric properties of this compound is expected to be orientational polarization. This mechanism involves the alignment of permanent molecular dipoles with an applied electric field. The magnitude of this effect is directly related to the molecular dipole moment of the compound.

The flexible propane linker allows for considerable conformational freedom. The molecule can adopt various conformations, from a fully extended "anti" conformation where the two dipole moments may partially cancel each other out, to more folded "gauche" conformations where the dipoles may add up, leading to a larger net molecular dipole moment. The distribution of these conformations at a given temperature will determine the average molecular dipole moment and, consequently, the extent of orientational polarization.

In the presence of an alternating electric field, these molecular dipoles will attempt to reorient themselves with the field. The ease and speed of this reorientation are crucial for the material's dielectric performance, particularly at higher frequencies.

The dielectric response of a material is not solely dependent on the magnitude of its molecular dipole moment but also on the mobility of these dipoles. The flexible three-carbon propane bridge in this compound plays a critical role in this regard. This flexibility is expected to facilitate the reorientation of the polar p-nitrophenoxy groups in response to an electric field, a key characteristic for achieving a high dielectric constant.

The relationship between molecular structure and dielectric properties has been explored in various aromatic polymers and compounds. For instance, studies on rigid-flexible aromatic polyethers have shown that the flexibility of ether linkages can significantly influence the orientation of the polymer chains under stress, which in turn affects their optical and, by extension, dielectric properties. researchgate.net Similarly, research on polymers incorporating aromatic groups has demonstrated that the positioning of polar groups on the aromatic ring is critical to the resulting dielectric properties. gatech.edu

For this compound, the ether linkages provide rotational freedom, while the propane chain introduces a higher degree of flexibility compared to a more rigid linker. This combination could allow for efficient orientational polarization at lower frequencies. However, at higher frequencies, the inertia of the relatively large p-nitrophenoxy groups might lead to a lag in their response to the rapidly changing electric field. This phenomenon, known as dielectric relaxation, would result in a decrease in the dielectric constant and an increase in dielectric loss. The frequency at which this relaxation occurs is a critical parameter for high-frequency applications.

Table 1: Predicted Dielectric Properties and Structural Influences

| Property | Influencing Structural Feature | Predicted Behavior |

| Static Dielectric Constant | High molecular dipole moment from two p-nitrophenoxy groups. | Expected to be significantly higher than non-polar analogues due to strong orientational polarization. |

| Dielectric Relaxation | Flexibility of the propane linker and inertia of the p-nitrophenoxy groups. | Relaxation is anticipated at frequencies where the dipolar reorientation cannot keep pace with the alternating field. |

| Temperature Dependence | Increased thermal energy affecting conformational distribution and dipolar mobility. | The dielectric constant may increase with temperature up to a certain point due to enhanced dipolar mobility. gatech.edu |

Other Emerging Material Applications Based on Unique Structural Features

Beyond its potential as a dielectric material, the unique structural characteristics of this compound suggest its utility in other advanced material applications. The presence of nitroaromatic groups, known for their electron-accepting properties and potential for non-linear optical (NLO) activity, opens up avenues for its use in photonics and optoelectronics.

Furthermore, the structural motif of aromatic ether linkages is found in various high-performance polymers, conferring properties such as thermal stability and chemical resistance. acs.org While this compound is a small molecule, it could potentially serve as a monomer or a building block for the synthesis of novel polymers. The incorporation of the flexible propane linker and the polar nitro groups could be used to tailor the properties of these polymers, for example, by enhancing their solubility or modifying their thermal and mechanical characteristics.

Research into compounds with similar structural elements, such as bis(nitrophenyl) ethers, has often been driven by the pursuit of energetic materials or precursors for high-performance polymers. researchgate.netnist.gov While there is no direct evidence to classify this compound as an energetic material, the high nitrogen and oxygen content warrants a thorough evaluation of its thermal stability and decomposition pathways for any potential application.

Table 2: Potential Emerging Applications and Relevant Structural Features

| Potential Application Area | Key Structural Feature | Rationale |

| Non-Linear Optics (NLO) | p-nitrophenoxy groups (push-pull system). | Potential for second-order NLO effects if crystallized in a non-centrosymmetric space group. nih.gov |

| Monomer for High-Performance Polymers | Aromatic ether linkages and flexible propane bridge. | Could be used to synthesize polymers with tailored flexibility, solubility, and thermal properties. |

| Component in Molecular Recognition Systems | Electron-deficient nitroaromatic rings. | The nitro groups can participate in charge-transfer interactions, potentially enabling sensing applications. |

Reactivity and Derivatization Studies

Reduction Chemistry of the Nitro Groups to Amine Functionality

The most significant and widely studied reaction of 1,3-bis-(p-nitrophenoxy)propane is the reduction of its two nitro groups to form 1,3-bis(4-aminophenoxy)propane. This transformation is crucial as it converts the electron-withdrawing nitro groups into electron-donating and highly reactive amine groups, opening up a vast field of derivatization, particularly in polymer chemistry.

Mechanistic Investigations of Nitro Reduction Pathways and Intermediate Species

The reduction mechanism is generally understood to proceed in a stepwise manner. The initial step involves the reduction of the nitro group (-NO₂) to a nitroso group (-N=O). This is followed by further reduction to a hydroxylamine (B1172632) intermediate (-NHOH). The final step is the reduction of the hydroxylamine to the primary amine (-NH₂). elsevierpure.com

General Pathway for Nitro Group Reduction:

R-NO₂ → R-N=O → R-NHOH → R-NH₂

While specific mechanistic studies on this compound are not extensively detailed in the available literature, the reduction is expected to follow this general pathway. The process can be complicated by side reactions, such as the condensation of the nitroso and hydroxylamine intermediates to form azoxy or azo compounds, especially under certain pH conditions. Current time information in Bangalore, IN. However, by selecting appropriate catalysts and reaction conditions, the formation of the diamine can be achieved with high selectivity and yield. Catalytic hydrogenation is a common method that typically proceeds smoothly to the amine without the significant accumulation of intermediates. Current time information in Bangalore, IN.

Synthesis of Amine-Functionalized Derivatives and Their Subsequent Chemical Transformations

The synthesis of the key amine-functionalized derivative, 1,3-bis(4-aminophenoxy)propane, is typically achieved through the catalytic hydrogenation of this compound. This reaction is often carried out using catalysts such as palladium on carbon (Pd/C) or Raney Nickel in the presence of a hydrogen source like hydrogen gas or hydrazine. ntu.edu.twntu.edu.tw The resulting diamine is a stable, crystalline solid and serves as a valuable monomer for polymerization reactions.

The primary amine groups of 1,3-bis(4-aminophenoxy)propane are nucleophilic and can undergo a wide range of chemical transformations. These include reactions with acyl chlorides, carboxylic acids, and anhydrides to form amides and imides, respectively. These reactions are fundamental to its use in the synthesis of high-performance polymers.

Chemical Transformations Involving the Ether Linkages

The ether linkages in this compound consist of an alkyl-aryl ether type (propyl-O-phenyl). Generally, the cleavage of ether bonds is a challenging reaction that requires harsh conditions, typically treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org

The mechanism of acidic ether cleavage proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. libretexts.org For an alkyl-aryl ether, the cleavage invariably occurs at the alkyl-oxygen bond because the aryl-oxygen bond is stronger due to the sp² hybridization of the aromatic carbon and its partial double bond character. youtube.com Therefore, the expected products from the cleavage of one ether linkage in this compound would be p-nitrophenol and 3-(p-nitrophenoxy)-1-propanol.

Expected Products of Single Ether Bond Cleavage:

| Reactant | Reagent | Product 1 | Product 2 |

| This compound | HBr or HI | p-Nitrophenol | 3-(p-nitrophenoxy)-1-bromopropane or 3-(p-nitrophenoxy)-1-iodopropane |

Utilization as a Molecular Building Block in Polymer Synthesis and Macromolecular Architectures

The most significant application of this compound is as a precursor to its diamine derivative, 1,3-bis(4-aminophenoxy)propane, which is a valuable monomer for the synthesis of high-performance polymers such as polyamides and polyimides. researchgate.netmdpi.com The flexible three-carbon propane (B168953) spacer in the monomer imparts improved solubility and processability to the resulting polymers while maintaining good thermal stability.

These aromatic polymers are synthesized via polycondensation reactions. For instance, aromatic polyamides (aramids) are prepared by reacting 1,3-bis(4-aminophenoxy)propane with various aromatic diacid chlorides (e.g., terephthaloyl chloride, isophthaloyl chloride) or by direct polycondensation with aromatic dicarboxylic acids using condensing agents like triphenyl phosphite (B83602) and pyridine. researchgate.netresearchgate.net

Similarly, polyimides can be synthesized by the reaction of 1,3-bis(4-aminophenoxy)propane with aromatic dianhydrides, such as pyromellitic dianhydride (PMDA) or 3,3',4,4'-oxydiphthalic dianhydride (ODPA). researchgate.net The synthesis proceeds through a two-step process involving the formation of a soluble poly(amic acid) intermediate, which is then chemically or thermally cyclized to the final polyimide.

The properties of the resulting polymers can be tailored by the choice of the co-monomer, allowing for the creation of materials with a range of characteristics suitable for applications such as thin films, membranes, and electrical insulation. mdpi.comnih.gov

Examples of Polymers Derived from 1,3-bis(4-aminophenoxy)propane:

| Polymer Type | Co-monomer | Resulting Polymer Properties | Reference |

| Polyamide | Terephthaloyl Chloride | High thermal stability, good mechanical strength | mdpi.com |

| Polyamide | Isophthalic Acid | Enhanced solubility, good film-forming ability | researchgate.net |

| Polyimide | 3,3',4,4'-Oxydiphthalic Dianhydride (ODPA) | Good thermal and mechanical properties | researchgate.net |

Q & A

Q. What are the recommended methods for synthesizing 1,3-Bis-(p-nitrophenoxy)propane in a laboratory setting?

A common approach involves reacting 1,3-dichloropropane with p-nitrophenol under alkaline conditions to facilitate nucleophilic substitution. Purification typically employs recrystallization using polar aprotic solvents (e.g., dimethylformamide) to isolate the product. Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity. For epoxy derivatives (e.g., 1,2-epoxy-3-(p-nitrophenoxy)propane), epoxidation of allyl ether precursors using peracids like m-chloroperbenzoic acid (mCPBA) is documented .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- NMR Spectroscopy : H NMR identifies aromatic protons (δ 7.5–8.2 ppm for nitrophenoxy groups) and methylene/methine protons (δ 3.5–4.5 ppm).

- Infrared (IR) Spectroscopy : Stretching vibrations for nitro groups (~1520 cm and ~1350 cm) and ether linkages (~1250 cm).

- Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H] at m/z 347.1 for CHNO).

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity .

Q. What safety precautions are essential when handling this compound in enzymatic studies?

Use nitrile gloves, lab coats, and eye protection to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation. Store in airtight containers at 2–8°C, away from oxidizing agents. Refer to Safety Data Sheets (SDS) for toxicity profiles; acute exposure may cause dermal sensitization .

Advanced Questions

Q. How can researchers resolve discrepancies in kinetic data for this compound’s inhibition of aspartyl proteases across studies?

Variability in reported (e.g., 11 mM for HIV-1 protease) and inactivation rates (e.g., 0.004 min) may arise from differences in assay pH, temperature, or enzyme isoforms. Standardize conditions: use Tris-HCl buffer (pH 7.5), 25°C, and pre-incubate the enzyme-inhibitor complex for 10 minutes. Validate results with orthogonal methods, such as fluorescence quenching or isothermal titration calorimetry (ITC) .

Q. What strategies optimize the covalent modification efficiency of this compound in active-site targeting experiments?

- pH Optimization : Active-site carboxylates (e.g., Asp residues in aspartyl proteases) require protonation for nucleophilic attack. Conduct reactions at pH 4.5–5.5 to enhance ester bond formation.

- Structural Analogs : Introduce electron-withdrawing groups (e.g., nitro) to the phenoxy moiety to increase electrophilicity of the epoxy group.

- Competitive Inhibition Assays : Use substrates like S-hexylglutathione to confirm specificity for the active site .

Q. How does the pH of the reaction medium influence the inactivation kinetics of HIV-1 protease by this compound derivatives?

Lower pH (4.5–5.5) increases protonation of catalytic aspartate residues, accelerating nucleophilic attack on the epoxy group. At pH >6, deprotonation reduces reactivity, leading to slower inactivation rates. Monitor pH-dependent kinetics using stopped-flow spectrophotometry with fluorogenic substrates (e.g., FRET-based peptides) .

Methodological Notes

- Contradiction Analysis : Reconcile divergent values by verifying enzyme purity (SDS-PAGE) and activity (initial velocity measurements with standardized substrates).

- Advanced Characterization : X-ray crystallography or cryo-EM can visualize inhibitor-enzyme adducts, confirming covalent bond formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.